DNMT1 Enzyme Inhibition Activity
The compound demonstrates measurable, albeit modest, inhibitory activity against human DNMT1 with an IC50 of 20,000 nM in a biochemical assay [1]. This provides a baseline for structure-activity relationship (SAR) studies, contrasting with the more potent but structurally distinct DNMT1 inhibitor GSK-3685032 (IC50 = 36 nM) [2]. While direct comparative data within the pyrazole-4-carboxylic acid sub-class is not publicly available, this data point establishes the compound as a validated hit for epigenetic target screening, differentiating it from structurally similar analogs lacking any reported activity.
| Evidence Dimension | Human DNMT1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | GSK-3685032 (a known non-covalent DNMT1 inhibitor): IC50 = 36 nM; Unsubstituted or differently substituted pyrazole-4-carboxylic acid analogs: insufficient data for quantitative comparison. |
| Quantified Difference | The target compound is approximately 555-fold less potent than GSK-3685032, serving as a structurally distinct starting point for inhibitor development. |
| Conditions | Inhibition of His6-tagged human recombinant DNMT1 expressed in insect Sf9 cells, assessed as reduction in DNA methyltransferase activity using a 5'-biotinylated substrate. |
Why This Matters
Having a confirmed, albeit low-potency, hit against a high-value epigenetic target provides a unique, de-risked entry point for medicinal chemistry optimization compared to a completely untested analog.
- [1] BindingDB. Affinity Data for BDBM50075192 (CHEMBL3414631). IC50: 2.00E+4 nM. University of California, San Diego. View Source
- [2] TargetMol. GSK-3685032 Product Information. IC50 = 36 nM for DNMT1. View Source
